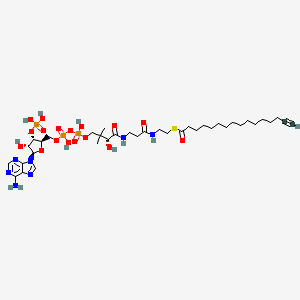

Palmitoyl Alkyne-Coenzyme A

Beschreibung

Contextualization of Protein S-Palmitoylation in Cellular Signaling

Protein S-palmitoylation is a crucial and reversible post-translational modification where a 16-carbon palmitate group is attached to a cysteine residue on a protein via a thioester bond. researchgate.netroyalsocietypublishing.org This modification is unique among lipid modifications for its reversibility, which allows for dynamic regulation of protein function, akin to phosphorylation or ubiquitination. researchgate.netijbs.com The addition and removal of palmitate are catalyzed by specific enzymes: palmitoyl (B13399708) acyltransferases (PATs), primarily the zinc finger DHHC-type containing (ZDHHC) family, and de-palmitoylating enzymes like acyl-protein thioesterases (APTs), respectively. ijbs.comfrontiersin.org

S-palmitoylation plays a fundamental role in a vast array of cellular processes by altering protein characteristics. ijbs.comnih.gov It increases the hydrophobicity of proteins, which is critical for:

Protein Trafficking and Localization : Palmitoylation guides proteins to cellular membranes, such as the plasma membrane, Golgi apparatus, and endoplasmic reticulum, and can direct them to specific membrane microdomains like lipid rafts. researchgate.netfrontiersin.org

Protein Stability and Conformation : The attachment of the fatty acid can influence a protein's three-dimensional structure and protect it from degradation. frontiersin.org

Protein-Protein Interactions : It can mediate the formation of protein complexes, which is essential for the proper assembly of signaling cascades. royalsocietypublishing.orgfrontiersin.org

The dynamic nature of S-palmitoylation makes it a key regulator in cellular signaling. ijbs.com Many essential signaling proteins, including G protein-coupled receptors (GPCRs), the Ras family of small GTPases, and kinases like Lck and Fyn, require palmitoylation for their proper function. ijbs.comfrontiersin.org Dysregulation of this process is implicated in numerous human diseases, including cancer, neurodegenerative disorders, and immune-related diseases. royalsocietypublishing.orgijbs.comnih.gov

The Emergence of Bioorthogonal Chemistry in Lipid Biology Research

The study of lipids and their interactions within the complex and dynamic environment of the cell has historically been challenging. acs.orgrsc.org Bioorthogonal chemistry, a term introduced in 2003, provided a powerful new toolkit to overcome these hurdles. news-medical.net It involves designing chemical reactions that are highly selective and can occur in a biological setting without cross-reacting with the vast array of functional groups present in a cell. news-medical.netacs.org

These reactions typically involve a two-step process:

A biomolecule of interest is tagged with a "bioorthogonal" functional group (e.g., an alkyne or an azide) by introducing a modified metabolic precursor into the system. news-medical.net

A probe molecule containing the complementary reactive group (e.g., an azide (B81097) to react with an alkyne) and a reporter tag (like a fluorophore or biotin) is then introduced. news-medical.net The two molecules "click" together, forming a stable covalent bond and allowing for detection, visualization, or purification of the target biomolecule. acs.org

The development of reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been particularly instrumental. acs.org These bioorthogonal strategies have revolutionized the study of biomolecules like lipids, which were difficult to investigate using traditional methods. mdpi.comacs.org They enable researchers to selectively label and track lipids and lipid-modified proteins within their native cellular environment, providing unprecedented insights into their function. acs.org

Historical Development and Rationale for ω-Alkynylated Fatty Acyl-CoA Analogs

To harness the power of bioorthogonal chemistry for studying protein lipidation, researchers developed fatty acid analogs containing a bioorthogonal handle. The most common strategy involves replacing the terminal (omega, ω) methyl group of a fatty acid with a reactive alkyne group. nih.gov The rationale behind creating these ω-alkynylated fatty acids is that they can be fed to cells and metabolically incorporated into proteins by the cell's own enzymatic machinery, effectively "tagging" lipidated proteins for subsequent detection.

The development of these tools has allowed for rapid and selective detection of fatty-acylated proteins. caymanchem.com For instance, ω-alkynyl-palmitate can be incorporated into a variety of cellular proteins. Upon cell lysis, these tagged proteins can be reacted with an azide-containing probe, such as biotin-azide, via a click reaction. caymanchem.com This allows for the selective enrichment of these proteins for identification by mass spectrometry or detection by Western blotting.

However, the use of these analogs is not without challenges. Long-chain fatty acids can have poor solubility and may exert toxic effects in cell culture. nih.gov Researchers have developed optimized delivery methods, such as using saponified fatty acids combined with fatty-acid-free bovine serum albumin (BSA) and delipidated media, to improve cellular incorporation and increase the sensitivity of detection. nih.gov The direct use of the activated form, such as Palmitoyl Alkyne-Coenzyme A, in cell-free (in vitro) systems bypasses the need for metabolic activation and can be used to directly assess the palmitoylation of purified proteins. windows.netresearchgate.net

Role of this compound in Advancing Post-Translational Modification Studies

This compound, as a bioorthogonal chemical reporter, has significantly advanced the study of protein S-palmitoylation, a key post-translational modification (PTM). imrpress.comcaymanchem.com Its application allows researchers to move beyond simply identifying that a protein is palmitoylated to exploring the dynamics and functional consequences of this modification.

The use of this compound and its corresponding fatty acid precursor, palmitic acid alkyne, has enabled several key research applications:

Proteomic Profiling : It facilitates the global identification of palmitoylated proteins (the "palmitoyl-proteome") in various cell types and disease models. nih.govresearchgate.net This has led to the discovery of many previously unknown palmitoylated proteins, expanding our understanding of the scope of this modification.

In Vitro Acylation Assays : The CoA thioester form is the direct substrate for palmitoyl acyltransferases. windows.net This allows for cell-free assays to determine if a specific protein can be palmitoylated by a particular enzyme or to screen for inhibitors of these enzymes. windows.netresearchgate.net

Visualization and Localization : When combined with fluorescent azide probes, these alkyne analogs allow for the visualization of palmitoylated proteins within cells using fluorescence microscopy, revealing their subcellular localization. researchgate.net

Quantitative Analysis : Paired with techniques like Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC), these reporters can be used for quantitative profiling of changes in protein palmitoylation in response to different stimuli or in disease states. nih.govresearchgate.net

By providing a method to specifically and efficiently label and detect S-palmitoylated proteins, this compound has become an indispensable tool for dissecting the complex roles of protein lipidation in cellular signaling and pathology. caymanchem.com

Research Applications of this compound

Eigenschaften

Molekularformel |

C37H62N7O17P3S |

|---|---|

Molekulargewicht |

1001.9 g/mol |

IUPAC-Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexadec-15-ynethioate |

InChI |

InChI=1S/C37H62N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(46)65-21-20-39-27(45)18-19-40-35(49)32(48)37(2,3)23-58-64(55,56)61-63(53,54)57-22-26-31(60-62(50,51)52)30(47)36(59-26)44-25-43-29-33(38)41-24-42-34(29)44/h1,24-26,30-32,36,47-48H,5-23H2,2-3H3,(H,39,45)(H,40,49)(H,53,54)(H,55,56)(H2,38,41,42)(H2,50,51,52)/t26-,30-,31-,32+,36-/m1/s1 |

InChI-Schlüssel |

GZHUDOCZNCSRDF-BBECNAHFSA-N |

Isomerische SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CCCCCCCCCCCCCC#C)O |

Kanonische SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCCCCCCCCCCCC#C)O |

Herkunft des Produkts |

United States |

Chemical Synthesis and Analog Design for Research Applications

Strategies for ω-Alkynyl Palmitate Generation

The generation of ω-alkynyl palmitate, the precursor to palmitoyl (B13399708) alkyne-CoA, involves sophisticated chemical synthesis strategies. One notable method begins with alcohols containing internal alkynes. Through a process known as a "zipper reaction," the internal alkyne is isomerized to a terminal alkyne. This is followed by Jones oxidation to yield the final ω-alkynyl palmitate product with high purity and yield. researchgate.net This synthetic ω-alkynyl palmitate can then be readily incorporated into proteins for research purposes. researchgate.net

Enzymatic and Chemical Activation of ω-Alkynyl Palmitate to Coenzyme A Thioester

Prior to its incorporation into proteins, ω-alkynyl palmitate must be activated to its coenzyme A (CoA) ester form. researchgate.net This activation is a critical step that can be achieved through both enzymatic and chemical means. In cellular systems, this conversion is typically carried out by acyl-CoA synthetases. researchgate.net For in vitro applications, the synthesis of ω-alkynyl-palmitoyl-CoA from ω-alkynyl-palmitate has been described, mirroring the methods used for creating similar azide-containing analogs. nih.gov This "activated" form of the fatty acid is the direct substrate for enzymes that catalyze protein acylation. nih.govwikipedia.org

Considerations for Maintaining Biochemical Reactivity and Bioorthogonality

A key advantage of using ω-alkynyl fatty acids is their bioorthogonality. The alkyne group is small and relatively non-invasive, meaning it does not significantly interfere with the natural biochemical processes of the cell. nih.govthermofisher.com This allows the alkyne-tagged fatty acids to be metabolized and incorporated into biomolecules in a manner similar to their natural counterparts. researchgate.netmdpi.com The term "bioorthogonal" refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. acs.org The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," is a widely used bioorthogonal reaction that allows for the specific and efficient labeling of the alkyne-tagged molecules with reporter tags like fluorophores or biotin (B1667282). nih.govmdpi.comrsc.org

Careful consideration must be given to the design of these probes to ensure they maintain their biochemical reactivity. For instance, the placement of the alkyne tag at the ω-position is crucial as it is the terminal end farthest from the carboxyl group, minimizing interference with enzymatic recognition and processing. researchgate.net The physicochemical properties of the alkyne analog are designed to be similar to the wild-type fatty acid, preserving hydrophobicity and affinity for cell membranes. researchgate.net

Design of Related Alkyne-Tagged Lipid Probes for Diverse Metabolic Investigations

The success of palmitoyl alkyne-CoA has spurred the development of a diverse range of alkyne-tagged lipid probes for various metabolic studies. These probes are not limited to palmitate and include analogs of other fatty acids such as myristic and stearic acids, as well as more complex lipids like sphingolipids and phospholipids (B1166683). researchgate.netmdpi.com

These probes have been instrumental in:

Profiling Protein Lipidation: Identifying which proteins are modified with specific lipids. nih.gov

Studying Lipid-Protein Interactions: Investigating the binding partners of lipids within the cell. nih.govnih.gov

Tracing Lipid Metabolism: Following the metabolic fate of lipids through various pathways. nih.govnih.govfrontiersin.org

Visualizing Lipid Localization: Determining the subcellular location of specific lipids through fluorescence microscopy. nih.gov

Furthermore, multifunctional probes have been designed that incorporate not only an alkyne tag for click chemistry but also other functionalities like a diazirine group for photo-cross-linking. annualreviews.orgrsc.org These advanced probes allow for the covalent capture of lipid-protein interactions in living cells, providing a powerful tool for identifying transient or weak interactions. rsc.org

The development of these chemical tools has significantly advanced our understanding of the complex roles that lipids play in cellular physiology and disease. biologists.comnih.gov

Fundamental Principles of Bioorthogonal Labeling with Palmitoyl Alkyne Coenzyme a

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition ("Click Chemistry") Mechanistic Insights in Biological Systems

The most widely used bioorthogonal reaction for labeling with PA-CoA is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govmdpi.com This reaction involves the formation of a stable triazole linkage between the terminal alkyne of the incorporated palmitoyl (B13399708) group and an azide-functionalized probe. acs.org

The mechanism in biological systems relies on the in situ reduction of a Copper(II) source, typically copper sulfate (B86663) (CuSO4), to the active Copper(I) catalytic species using a reducing agent like sodium ascorbate. nih.govjenabioscience.com The Cu(I) ion coordinates with the alkyne, lowering the pKa of the terminal proton and facilitating the formation of a copper acetylide intermediate. acs.org This intermediate then reacts with the azide (B81097) probe in a stepwise manner, leading to the formation of a six-membered copper-metallated ring that rearranges to the final triazole product. acs.org

To enhance reaction efficiency and minimize copper-induced toxicity in cellular environments, the reaction is often carried out in the presence of a copper-chelating ligand. mdpi.comnih.gov These ligands, such as tris(triazolylmethyl)amine (TBTA) derivatives, stabilize the Cu(I) oxidation state, accelerate the reaction rate, and protect biomolecules from oxidative damage. nih.govjenabioscience.com

Reaction Kinetics and Efficiency in In Vitro and Cellular Labeling Contexts

The CuAAC reaction is known for its relatively fast kinetics and high efficiency, making it suitable for both in vitro and cellular labeling. mdpi.com The rate of the reaction is dependent on the concentrations of the reactants and the copper catalyst. jenabioscience.com In many bioconjugation applications, the copper complex is used in stoichiometric or excess amounts relative to the alkyne and azide to achieve maximal reaction rates. jenabioscience.com

In Vitro: In purified enzyme systems, labeling with PA-CoA and subsequent click chemistry allows for rapid and sensitive detection of palmitoylated proteins. nih.govnih.gov Kinetic parameters, such as Michaelis-Menten constants, obtained using alkyne-labeled substrates are often comparable to those determined with traditional radiolabeled or natural substrates. nih.gov

In Cellulo: In living cells, the efficiency of labeling depends on several factors, including the uptake and metabolic activation of the alkyne-tagged fatty acid, the expression levels of the target proteins and PATs, and the permeability of the click chemistry reagents. Optimization of labeling conditions, such as the concentration of the alkyne probe and the incubation time, is often necessary to achieve optimal signal. nih.gov For instance, in COS-7 cells expressing EGFP-N-Ras, optimal labeling was achieved with a 3-hour incubation with 100 μM ω-alkynyl-palmitate. nih.gov The sensitivity of detection using click chemistry has been shown to be 5- to 10-fold higher than that of the Staudinger ligation with ω-azido-fatty acids. nih.gov

| Parameter | In Vitro Findings | In Cellulo Considerations |

|---|---|---|

| Reaction Rate | Fast, allowing for rapid detection. nih.gov | Dependent on reagent permeability and cellular metabolism. |

| Sensitivity | High, enabling detection of low-abundance proteins. nih.gov | 5- to 10-fold more sensitive than Staudinger ligation. nih.gov |

| Optimization | Kinetic constants are comparable to natural substrates. nih.gov | Requires optimization of probe concentration and incubation time. nih.gov |

Minimizing Interference with Endogenous Metabolic Pathways

A key consideration when using metabolic labeling is the potential for the chemical reporter to interfere with endogenous metabolic pathways. While the alkyne group is designed to be bioorthogonal, the fatty acid analog itself can be subject to cellular metabolism. researchgate.net

The introduction of a terminal alkyne on palmitate is not expected to significantly alter its physiological properties. nih.gov However, it is important to consider that ω-alkynyl fatty acids can potentially undergo processes like β-oxidation, which could lead to the formation of modified adducts. researchgate.net

To ensure that the observed labeling is specific to S-palmitoylation and to minimize off-target effects, several strategies can be employed:

Use of Appropriate Controls: Negative controls, such as omitting the alkyne probe or using a non-alkyne version of palmitoyl-CoA, are essential to confirm that the signal is dependent on the presence of the alkyne handle.

Minimizing Probe Concentration and Incubation Time: Using the lowest effective concentration of the alkyne probe and the shortest possible incubation time can help to reduce potential metabolic side reactions. nih.gov

Chemical Genetic Approaches: Advanced strategies, such as developing "bump-and-hole" systems where an engineered PAT is designed to specifically recognize a "bumped" alkyne-tagged lipid probe, can offer a higher degree of specificity and minimize off-target labeling by wild-type enzymes. nih.govbiorxiv.orgresearchgate.net This approach has been used to map the substrates of specific ZDHHC enzymes with high selectivity. nih.govresearchgate.net

Applications in Protein Lipidation Research

Detection and Identification of S-Palmitoylated Proteins

The identification of S-palmitoylated proteins has been historically challenging due to the labile nature of the thioester bond and the low abundance of this modification. nih.govacs.org The development of chemical reporters like palmitoyl (B13399708) alkyne-CoA has significantly advanced the field.

Palmitoyl alkyne-CoA serves as a substrate for protein acyltransferases (PATs) in vitro, allowing for the direct labeling of target proteins. Once a protein is labeled with the alkyne-containing palmitoyl group, it can be detected and isolated using click chemistry. caymanchem.com This bioorthogonal reaction involves the copper(I)-catalyzed cycloaddition between the alkyne on the modified protein and an azide-containing reporter probe. nih.govnih.gov

For visualization , a common approach is to use a fluorescent azide (B81097) probe, such as rhodamine-azide or 3-azido-7-hydroxycoumarin. caymanchem.comnih.gov After the click reaction, the labeled proteins can be separated by SDS-PAGE, and the palmitoylated proteins can be directly visualized in the gel using a fluorescence scanner. nih.gov This method provides a rapid assessment of protein palmitoylation. nih.gov

For enrichment and subsequent identification by mass spectrometry, an azide-functionalized biotin (B1667282) tag is typically used. caymanchem.comfrontiersin.orgnih.gov The biotinylated proteins are then captured with high affinity by streptavidin- or NeutrAvidin-coated beads. frontiersin.orgnih.gov After washing away non-biotinylated proteins, the enriched palmitoylated proteins can be eluted and identified. nih.gov A key control for these experiments is the treatment with hydroxylamine, which specifically cleaves the thioester linkage, releasing the lipid modification and confirming that the labeling is indeed S-palmitoylation. nih.govresearchgate.net

| Methodology | Description | Key Findings/Case Studies |

| In-gel Fluorescence | Labeled proteins are reacted with a fluorescent azide probe (e.g., rhodamine-azide) via click chemistry and visualized after SDS-PAGE. nih.govnih.gov | Successfully used to visualize the in vitro palmitoylation of proteins like GAPDH and HMGCS using ω-alkynyl-palmitoyl-CoA. nih.gov |

| Affinity Enrichment | Labeled proteins are reacted with an azide-biotin probe, captured on streptavidin/NeutrAvidin beads, and eluted for further analysis. frontiersin.orgnih.gov | Enabled the proteomic identification of numerous palmitoylated proteins in various cell types, including Jurkat T-cells. nih.gov |

A significant challenge in palmitoylation research is the precise mapping of the modification to specific cysteine residues within a protein. nih.gov While proteomic approaches can identify palmitoylated proteins, pinpointing the exact site of acylation requires further analysis, often involving mass spectrometry. The lability of the thioester bond can complicate this process, as the modification may be lost during sample preparation and analysis. nih.gov

Competition experiments are a valuable tool for validating the specificity of labeling with palmitoyl alkyne-CoA. In such experiments, the labeling of a protein with the alkyne probe is shown to be reduced in the presence of an excess of natural palmitoyl-CoA. nih.gov This demonstrates that both the natural and the synthetic lipid are competing for the same binding site on the protein, suggesting that the alkyne analogue is incorporated at the correct acylation site. nih.gov For example, competition assays have confirmed that ω-alkynyl-palmitate binds to the same cysteine residues as palmitate on the enzymes GAPDH and HMGCS. nih.gov

Further refinements in mass spectrometry techniques and data analysis are ongoing to improve the identification of S-palmitoylation sites.

Comprehensive Profiling of the Palmitoylated Proteome

The use of alkyne-functionalized palmitate analogues has paved the way for global, high-throughput analyses of the palmitoylated proteome. frontiersin.org These studies provide a snapshot of all the proteins undergoing palmitoylation in a cell at a given time.

To move beyond simple identification and understand the dynamics of palmitoylation, metabolic labeling with alkyne probes is often combined with quantitative proteomic techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). frontiersin.orgnih.gov In this approach, cells are grown in media containing "light," "medium," or "heavy" isotopes of certain amino acids. nih.gov By comparing the relative abundance of labeled peptides from different cell populations, researchers can quantify changes in protein palmitoylation levels in response to various stimuli or in different cellular states. frontiersin.orgnih.gov

This combined approach has been instrumental in distinguishing between stably palmitoylated proteins and those that undergo rapid turnover. nih.gov For instance, a study using the palmitic acid analogue 17-octadecynoic acid (17-ODYA) in conjunction with SILAC identified and quantified over 400 palmitoylated proteins in mouse T-cell hybridoma cells. nih.gov

The dynamic nature of S-palmitoylation suggests that it plays a critical role in cellular signaling and adaptation. nih.gov By applying quantitative proteomic strategies, researchers can investigate how the palmitoylome changes in response to different conditions, such as nutrient availability or the activation of specific signaling pathways. nih.govresearchgate.net

Metabolic pulse-chase experiments are particularly useful for studying the turnover rates of palmitoylation on specific proteins. nih.gov In this method, cells are first "pulsed" with an alkyne-labeled fatty acid for a short period, and then "chased" with an excess of the natural, unlabeled fatty acid. nih.gov The rate at which the alkyne label disappears from a protein provides a measure of its depalmitoylation rate. nih.gov Such studies have revealed that a specific subset of palmitoylated proteins, including many oncogenes, are subject to rapid enzymatic turnover. nih.gov

| Proteomic Approach | Description | Key Research Findings |

| SILAC-based Quantitative Proteomics | Combines metabolic labeling with an alkyne probe and SILAC to accurately quantify changes in protein palmitoylation. frontiersin.orgnih.gov | Identified and quantified over 400 palmitoylated proteins in T-cells, distinguishing between stable and dynamic palmitoylation. nih.gov |

| Metabolic Pulse-Chase Analysis | Cells are labeled with an alkyne probe for a short period (pulse) and then incubated with the natural fatty acid (chase) to measure turnover rates. nih.gov | Identified a subset of dynamically palmitoylated proteins regulated by palmitoyl-protein thioesterases, enriched in oncogenes. nih.gov |

Investigation of Protein Acyltransferases (PATs) and their Substrates

S-palmitoylation is catalyzed by a family of enzymes known as protein acyltransferases (PATs), which are characterized by a conserved Asp-His-His-Cys (DHHC) domain. nih.govroyalsocietypublishing.org Identifying the specific protein substrates for each of the 23 human DHHC enzymes is a major goal in the field. nih.govacs.org

Palmitoyl alkyne-CoA is a valuable tool for in vitro studies of PAT activity and substrate specificity. In a typical assay, a purified recombinant PAT is incubated with a potential substrate protein in the presence of palmitoyl alkyne-CoA. The transfer of the alkyne-labeled palmitoyl group to the substrate can then be detected using click chemistry. These assays have been used to show that enzymes like zDHHC20 can be labeled with palmitoyl alkyne-CoA.

Furthermore, novel assays are being developed to connect specific PATs with their substrates within a cellular context. nih.gov One innovative approach involves engineering orthogonal enzyme-substrate pairs. acs.org In this strategy, a PAT is mutated to accept a "bumpy" synthetic acyl-CoA analogue that is not recognized by the wild-type enzymes. acs.org This allows for the specific labeling and identification of the substrates of that particular PAT. acs.org

The development of high-throughput screening assays is also advancing the study of PATs. For example, a click chemistry-armed enzyme-linked immunosorbent assay (click-ELISA) has been developed to measure the activity of hedgehog acyltransferase (Hhat), a key enzyme in developmental signaling and cancer. nih.gov This assay uses an alkyne-tagged palmitoyl-CoA to quantify enzyme activity in a non-radioactive, high-throughput format. nih.gov

Characterization of DHHC-Family PATs Activities

The Asp-His-His-Cys (DHHC) family of protein acyltransferases (PATs) are the enzymes responsible for catalyzing protein S-palmitoylation. acs.orgnih.gov A crucial first step in their enzymatic cycle is autopalmitoylation, where the enzyme itself becomes palmitoylated before transferring the lipid to a substrate protein. nih.govsanger.ac.uk PA-CoA has been instrumental in developing assays to monitor and characterize the activity of these enzymes.

Traditional methods for assessing DHHC activity were often cumbersome, relying on radiolabeled lipids or requiring multiple processing steps. acs.orguchicago.edu PA-CoA, in conjunction with click chemistry, allows for more direct and sensitive detection of DHHC autopalmitoylation and substrate palmitoylation. For instance, researchers have developed in vitro assays where recombinant DHHC enzymes are incubated with PA-CoA. The subsequent transfer of the alkyne-tagged palmitate to the enzyme or a target protein can be detected by conjugating it to a reporter molecule, such as a fluorescent azide or biotin-azide, via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. caymanchem.com

This approach has been used to:

Develop high-throughput screening (HTS) assays: Fluorogenic probes that mimic palmitoyl-CoA have been created. When these probes are cleaved by a DHHC enzyme, a fluorescent signal is produced, providing a simple and direct readout of enzyme activity. acs.org This facilitates the screening of large libraries of compounds to identify potential inhibitors of DHHC enzymes.

Investigate the enzymatic mechanism: By observing the autopalmitoylation of DHHC enzymes using PA-CoA, researchers can gain insights into the catalytic mechanism. nih.gov For example, studies have confirmed that the cysteine residue within the conserved DHHC motif is essential for autopalmitoylation, as its mutation abolishes the enzyme's activity. sanger.ac.uk

Assess the impact of mutations and post-translational modifications: The activity of DHHC enzymes can be affected by mutations or other modifications. Assays using PA-CoA have been employed to determine how disease-associated mutations in DHHC enzymes impact their auto-S-palmitoylation and, consequently, their function. researchgate.net

Elucidation of PAT-Substrate Specificity and Interaction Networks

A single organism can have numerous DHHC enzymes and hundreds of palmitoylated proteins, leading to a complex network of enzyme-substrate relationships. nih.gov Determining which DHHC enzyme palmitoylates a specific protein is a significant challenge. PA-CoA has facilitated the identification of these specific pairings and the broader interaction networks.

Metabolic labeling studies using alkyne-modified fatty acids, which are then converted to their CoA thioesters intracellularly, allow for the global identification of palmitoylated proteins (the "palmitoylome"). nih.gov By combining this approach with genetic knockouts or knockdowns of specific DHHC enzymes, researchers can identify the substrates of individual PATs. nih.gov

Furthermore, in vitro assays utilizing PA-CoA have been pivotal in confirming direct enzyme-substrate relationships. An example is the on-plate palmitoylation assay (OPPA), where a purified substrate protein is immobilized and then incubated with a specific DHHC enzyme and PA-CoA. nih.gov The subsequent palmitoylation of the substrate is then detected via click chemistry. nih.gov This method has been used to identify novel substrates for DHHC enzymes and to quantify the kinetics of the palmitoylation reaction. nih.gov For instance, studies have used such assays to show that DHHC7 and DHHC21 can increase the palmitoylation of the Amyloid Precursor Protein (APP), while DHHC1 does not. jneurosci.org

| DHHC Enzyme | Identified Substrate(s) | Methodology |

| DHHC7 | Amyloid Precursor Protein (APP) | Acyl-Biotin Exchange (ABE) assay in transfected cells. jneurosci.org |

| DHHC21 | Amyloid Precursor Protein (APP) | Acyl-Biotin Exchange (ABE) assay in transfected cells. jneurosci.org |

| DHHC18 | H-Ras | In vitro palmitoylation assay. nih.gov |

Studies of Non-Enzymatic Palmitoylation (Autopalmitoylation) Mechanisms

While most protein palmitoylation is catalyzed by DHHC enzymes, some proteins can undergo non-enzymatic palmitoylation, also known as autopalmitoylation. nih.govacs.org This occurs when a protein directly binds to palmitoyl-CoA, leading to a thioester exchange reaction with a reactive cysteine residue on the protein surface. acs.org Initially, it was thought that this process might only occur at non-physiologically high concentrations of palmitoyl-CoA. nih.govgoogle.com

However, studies using PA-CoA have provided evidence that autopalmitoylation can be a specific and physiologically relevant process for certain proteins. nih.gov By incubating purified proteins with PA-CoA in vitro, researchers can directly test for autopalmitoylation activity. For example, the transcription factors of the TEA domain (TEAD) family have been shown to undergo autopalmitoylation in the presence of physiological concentrations of PA-CoA. nih.gov Mass spectrometry analysis confirmed the specific cysteine residues that were modified. nih.gov This discovery has linked autopalmitoylation directly to the regulation of the Hippo signaling pathway, which is crucial for organ size control and is often dysregulated in cancer. nih.gov

These studies have demonstrated that autopalmitoylation is not just a random chemical reaction but can be a specific modification for certain proteins, challenging the earlier notion that it is a non-specific event. nih.gov

| Protein | Autopalmitoylation Finding | Experimental Approach |

| TEAD2 | Undergoes autopalmitoylation at conserved cysteine residues in the presence of alkyne palmitoyl-CoA. nih.gov | In vitro incubation of recombinant TEAD2 with alkyne palmitoyl-CoA followed by streptavidin blot analysis and mass spectrometry. nih.gov |

| Bet3 | Autopalmitoylated under physiological concentrations of palmitoyl-CoA. nih.gov | Biochemical studies. nih.gov |

Functional Consequences of Protein Palmitoylation: Trafficking, Membrane Localization, and Protein-Protein Interactions

Protein palmitoylation is a key regulator of protein function, influencing where proteins are located within the cell, how they move between different compartments, and with which other proteins they interact. nih.govnih.gov PA-CoA and related alkyne-tagged fatty acids have been instrumental in dissecting these functional consequences.

Metabolic labeling of cells with alkyne-palmitate allows for the visualization of palmitoylated proteins within the cell using fluorescence microscopy after click chemistry with a fluorescent azide. jneurosci.org This has enabled researchers to track the movement of palmitoylated proteins and determine their precise subcellular localization. For example, palmitoylation is known to target proteins to specific membrane microdomains, such as lipid rafts. jneurosci.orgnih.gov Studies combining alkyne-palmitate labeling with electron tomography have provided high-resolution insights into how S-palmitoylation modulates the sorting of cargo proteins within the Golgi apparatus. frontiersin.org

The reversible nature of palmitoylation allows for dynamic regulation of protein localization and signaling. creative-proteomics.com For instance, the palmitoylation state of signaling proteins like Ras GTPases and G-proteins affects their association with the plasma membrane and their ability to participate in signal transduction cascades. creative-proteomics.com By using PA-CoA in various assays, researchers can investigate how palmitoylation affects the interaction of these proteins with their binding partners. The finding that palmitoylation of TEAD proteins is required for their interaction with the transcriptional co-activators YAP/TAZ, but not for their localization, highlights that the functional consequences of palmitoylation extend beyond simple membrane anchoring. nih.gov

| Functional Consequence | Protein Example(s) | Key Finding |

| Protein Trafficking | VSV-G (Vesicular Stomatitis Virus Glycoprotein) | S-palmitoylation facilitates the anterograde transport of VSV-G through the Golgi complex. frontiersin.org |

| Membrane Localization | Ras GTPases, G-proteins | Palmitoylation promotes the stable association of these signaling proteins with cellular membranes, including lipid rafts. creative-proteomics.comjneurosci.org |

| Protein-Protein Interactions | TEAD proteins | Palmitoylation is essential for the binding of TEAD to its co-activator YAP/TAZ. nih.gov |

Applications in Lipid Metabolism Research

Tracing Fatty Acid Anabolism and Incorporation into Complex Lipids

The use of alkyne-tagged fatty acids, such as the palmitate analog FA 17:0;Y, allows researchers to trace the path of fatty acids as they are built into more complex lipid molecules. frontiersin.org These tracer molecules mimic their natural counterparts and are processed by the cell's metabolic machinery. frontiersin.org By using techniques like mass spectrometry, scientists can follow the incorporation of these labeled fatty acids into various lipid classes, including phospholipids (B1166683) and neutral lipids like triacylglycerols. researchgate.netresearchgate.net

Pulse-chase experiments using these alkyne tracers in primary mouse hepatocytes have provided detailed insights into the dynamics of lipid synthesis. nih.govresearchgate.net For example, studies have shown the rapid incorporation of long-chain fatty acid tracers into early intermediates like phosphatidic acid (PA) and diacylglycerol (DAG). nih.gov From there, the labeled DAG is quickly metabolized to produce triacylglycerol (TG) and phosphatidylcholine (PC), while the amount of labeled phosphatidylinositol (PI) increases more slowly. nih.gov This methodology has achieved high sensitivity, allowing for the quantification of metabolic processes even at the single-cell level. frontiersin.org

Table 1: Research Findings in Fatty Acid Anabolism

| Application Area | Key Findings | References |

| Tracing Anabolic Pathways | Alkyne-tagged palmitate is incorporated into complex lipids like PA, DAG, TG, and PC. | nih.govresearchgate.net |

| Metabolic Dynamics | Pulse-chase experiments reveal the rate of flow of fatty acids through different lipid synthesis pathways. | nih.govfrontiersin.org |

| High-Resolution Analysis | The sensitivity of alkyne-based methods allows for detailed lipidomics at the single-cell level. | frontiersin.org |

Analysis of Beta-Oxidation Pathways Using Alkyne Fatty Acid Tracers

Alkyne-labeled fatty acids are instrumental in studying beta-oxidation, the primary process of fatty acid breakdown for energy. nih.govbohrium.com These tracers allow for a detailed analysis of the metabolic intermediates involved in this catabolic pathway. nih.gov

The breakdown of long-chain fatty acids like palmitate occurs mainly in the mitochondria. wikipedia.orgnih.gov The alkyne analog of palmitate, once activated to its CoA form, is transported into the mitochondria for beta-oxidation. researchgate.net However, the complete breakdown of a standard alkyne fatty acid can result in an unstable end product, making it difficult to detect. frontiersin.orgnih.gov To address this, "oxaalkyne" fatty acids have been developed. These modified tracers have an oxygen atom within the carbon chain, which halts beta-oxidation at a specific point, leading to the formation of a stable, detectable alkyne-containing product. frontiersin.orgnih.gov This allows for a more accurate analysis of the catabolic process. nih.gov

Research using alkyne tracers has highlighted differences in how the liver handles long-chain versus medium-chain fatty acids. nih.govnih.gov Unlike long-chain fatty acids, medium-chain fatty acids can enter the mitochondria for beta-oxidation both as free fatty acids and as carnitine esters. nih.govnih.gov Once inside, they are broken down, and the resulting shortened acyl-carnitine metabolites are released from the mitochondria and can be secreted by the cells. nih.gov Studies have also shown that when mitochondrial beta-oxidation is impaired, peroxisomal beta-oxidation can act as a compensatory pathway to maintain the breakdown of these fatty acids. nih.govbohrium.com

Table 2: Research Findings in Beta-Oxidation Analysis

| Pathway | Tracer Used | Key Findings | References |

| Long-Chain Fatty Acid Catabolism | Oxaalkyne Fatty Acids | Allows for the formation of stable, detectable end products of beta-oxidation. | frontiersin.orgnih.gov |

| Medium-Chain Fatty Acid Metabolism | Alkyne Fatty Acids | Revealed that medium-chain fatty acids have more flexible mitochondrial entry mechanisms compared to long-chain fatty acids. | nih.govnih.gov |

| Peroxisomal Beta-Oxidation | Alkyne Fatty Acids | Identified peroxisomal beta-oxidation as a salvage pathway when mitochondrial function is compromised. | nih.govbohrium.com |

Elucidation of Metabolic Fluxes and Pathways of Palmitate Derivatives

Alkyne-labeled palmitate derivatives are powerful tools for mapping the flow of metabolites through various lipid pathways. nih.gov By inhibiting specific enzymes and observing the resulting changes in the distribution of the alkyne label, researchers can determine the contributions of different enzymes to lipid metabolism. nih.gov

For instance, studies in primary hepatocytes using alkyne tracers have clarified the roles of different diacylglycerol acyltransferase (DGAT) enzymes in synthesizing triacylglycerols from medium-chain fatty acids. nih.govfrontiersin.org These experiments demonstrated that DGAT1, not DGAT2, is the primary enzyme responsible for this process. nih.govfrontiersin.org Furthermore, when fatty acid oxidation was blocked, the metabolic flux shifted, leading to an increase in the synthesis of triacylglycerols containing medium-chain fatty acids. nih.govfrontiersin.org

Understanding Lipid Modification of Enzymes and its Metabolic Implications

Palmitoyl (B13399708) Alkyne-Coenzyme A is used to study protein palmitoylation, a type of lipid modification where a palmitate group is attached to a protein. glpbio.comnih.gov This modification can affect the protein's function, localization, and stability. pubcompare.ainih.gov The alkyne tag on Palmitoyl Alkyne-Coenzyme A allows for the detection and identification of palmitoylated proteins using click chemistry. caymanchem.com

This technique has been used in various applications, including in vitro enzymatic assays to study the kinetics of lipid-modifying enzymes and in high-throughput screening to identify potential inhibitors of these enzymes. Proteomic studies using this compound have helped to identify numerous palmitoylated proteins involved in metabolic processes, highlighting the widespread importance of this modification in regulating cellular functions. For example, this method has been used to study the acylation of proteins like the SARS-CoV-2 Spike protein.

Advanced Methodologies and Analytical Techniques Utilizing Palmitoyl Alkyne Coenzyme a

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) has become an indispensable tool for the large-scale identification and quantification of palmitoylated proteins. creative-proteomics.com The incorporation of alkyne-tagged palmitate analogs enables the enrichment and subsequent analysis of these modified proteins from complex biological samples. creative-proteomics.com

Proteomics for Global Protein Palmitoylation Analysis

Mass spectrometry-based proteomics allows for the global identification and quantification of palmitoylated proteins within a cell or organism. A common strategy involves the metabolic labeling of cells with a palmitic acid analog containing an alkyne group, such as 17-octadecynoic acid (17-ODYA). nih.govnih.gov This analog is metabolized by cells and incorporated into proteins by palmitoyl (B13399708) acyltransferases (PATs). nih.govumich.edu

Following metabolic labeling, cells are lysed, and the alkyne-tagged proteins are conjugated to a reporter tag, such as biotin-azide, via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as click chemistry. researchgate.net The biotin (B1667282) tag allows for the enrichment of the now-biotinylated palmitoylated proteins using streptavidin-based affinity purification. creative-proteomics.com The enriched proteins are then digested, typically with trypsin, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins and their palmitoylation sites. creative-proteomics.comcreative-proteomics.com

For quantitative analysis, techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be combined with the metabolic labeling. nih.gov This approach allows for the comparison of protein palmitoylation levels across different cellular states or in response to various stimuli, providing insights into the dynamics of this modification. nih.gov

Table 1: Key Steps in Mass Spectrometry-Based Global Palmitoylation Analysis

| Step | Description |

| Metabolic Labeling | Cells are incubated with an alkyne-containing palmitic acid analog (e.g., 17-ODYA), which is incorporated into proteins. nih.govnih.gov |

| Cell Lysis | Labeled cells are lysed to release the cellular proteins. umich.edu |

| Click Chemistry | Alkyne-labeled proteins are conjugated to an azide-biotin tag via CuAAC. researchgate.net |

| Affinity Purification | Biotin-tagged proteins are enriched using streptavidin-coated beads. creative-proteomics.com |

| Proteolytic Digestion | Enriched proteins are digested into peptides (e.g., with trypsin). |

| LC-MS/MS Analysis | Peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry for identification and quantification. creative-proteomics.com |

Lipidomics for Tracing Metabolic Fate of Alkyne Lipids

Lipidomics, the large-scale study of lipids, can be employed to trace the metabolic fate of alkyne-labeled lipids like the palmitate analog derived from Palmitoyl Alkyne-Coenzyme A. By using mass spectrometry, researchers can track the incorporation of the alkyne-tagged fatty acid into various lipid species within the cell. This provides a detailed view of the metabolic pathways and dynamics of the labeled lipid. researchgate.netnih.govnih.gov

The alkyne tag introduces a specific mass shift in the lipid molecules, allowing for their differentiation from their endogenous counterparts during MS analysis. nih.gov This enables the tracking of the alkyne lipid as it is metabolized and integrated into different lipid classes, such as phospholipids (B1166683), triglycerides, and cholesterol esters. This approach provides valuable information on lipid trafficking, storage, and turnover. researchgate.net

Mass Spectrometry Imaging for Spatiotemporal Localization of Labeled Molecules

Mass Spectrometry Imaging (MSI) is a powerful technique that allows for the visualization of the spatial distribution of molecules within a biological tissue section. amanote.com When combined with alkyne-labeled probes, MSI can be used to map the spatiotemporal localization of molecules that have incorporated the alkyne tag. acs.orgresearchgate.net

In the context of protein palmitoylation, after introducing an alkyne-labeled palmitate analog, tissue sections can be analyzed by MSI techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging. While direct imaging of the alkyne-labeled proteins can be challenging, the alkyne tag can be clicked to a reporter molecule that is more amenable to MSI analysis. This allows for the visualization of where palmitoylated proteins are concentrated within different regions of a tissue, providing insights into their localized functions.

Fluorescence-Based Detection Systems

Fluorescence-based methods offer a complementary approach to mass spectrometry for studying protein palmitoylation, providing advantages in terms of ease of use and the ability to visualize modifications in intact cells. nih.gov

Development of Fluorescent Azide (B81097) Probes

The alkyne handle introduced by this compound enables the attachment of fluorescent reporter molecules through click chemistry. pnas.org A variety of fluorescent azide probes have been developed for this purpose, each with different spectral properties (e.g., excitation and emission wavelengths) to suit various experimental setups and for multiplexing with other fluorescent labels. transcriptionfactor.orgplos.org

These probes, such as those based on rhodamine or BODIPY dyes, are small, cell-permeable molecules that can be used to label alkyne-modified proteins in fixed or, in some cases, living cells. plos.org The reaction of the fluorescent azide with the alkyne-tagged protein results in a stable triazole linkage, covalently attaching the fluorophore to the protein of interest. nih.gov

Quantitative Fluorescence Assays for Protein Palmitoylation

Fluorescence-based assays can be used for the quantitative analysis of protein palmitoylation. nih.gov One common method involves metabolic labeling with an alkyne-palmitate analog, followed by click chemistry with a fluorescent azide. nih.gov The total fluorescence intensity of the cell lysate can then be measured to determine the global level of protein palmitoylation. nih.gov

For more specific quantification, proteins can be separated by SDS-PAGE, and the gel can be scanned for fluorescence to detect the labeled proteins. nih.gov The intensity of the fluorescent bands provides a measure of the amount of palmitoylated protein. nih.gov This in-gel fluorescence analysis is a straightforward method for comparing palmitoylation levels between different samples. umich.edu Furthermore, fluorescence-based assays have been developed for high-throughput screening of inhibitors or activators of palmitoyl acyltransferases. nih.gov

Table 2: Comparison of Analytical Techniques

| Technique | Principle | Key Application | Advantages |

| Proteomics (MS) | Identification and quantification of peptides from enriched, digested proteins. | Global profiling of palmitoylated proteins and identification of modification sites. creative-proteomics.comnih.gov | High sensitivity, specificity, and ability to identify specific modification sites. |

| Lipidomics (MS) | Mass spectrometric analysis of lipids containing the alkyne tag. | Tracing the metabolic fate of alkyne-labeled fatty acids into different lipid classes. researchgate.netnih.gov | Provides a dynamic view of lipid metabolism and trafficking. |

| Mass Spectrometry Imaging | Spatially resolved mass analysis of molecules on a surface. | Mapping the distribution of alkyne-labeled molecules in tissue sections. researchgate.net | Provides spatial context to the localization of modified molecules. |

| Fluorescence Microscopy | Visualization of fluorescently tagged molecules in cells. | Imaging the subcellular localization of palmitoylated proteins. transcriptionfactor.org | Allows for in situ visualization in fixed or living cells. |

| In-Gel Fluorescence | Detection of fluorescently labeled proteins after gel electrophoresis. | Quantitative comparison of global or specific protein palmitoylation levels. nih.govumich.edu | Simple, relatively low cost, and provides quantitative data. |

High-Throughput Screening (HTS) Assays for Enzyme Modulators

This compound is a critical tool in the development of high-throughput screening (HTS) assays designed to identify and characterize modulators of palmitoylating enzymes. Traditional methods often relied on radioactive isotopes, which are costly, have safety concerns, and are not easily adaptable to HTS formats. nih.govacs.org The alkyne tag on this compound allows for non-radioactive detection methods, primarily through click chemistry, making it highly suitable for screening large compound libraries. nih.gov

Identification of Inhibitors of Palmitoylating Enzymes

The search for selective inhibitors of protein palmitoylation has been historically challenging due to the difficulty in identifying the specific enzymes responsible and the lack of assays suitable for HTS. nih.gov The development of HTS-compatible assays using this compound has significantly advanced the discovery of inhibitors for protein acyltransferases (PATs), such as those in the ZDHHC (zinc finger Asp-His-His-Cys) family. acs.org

One innovative HTS method is the acylation-coupled lipophilic induction of polarization (Acyl-cLIP) assay, which provides a simple "mix-and-measure" format for screening inhibitors of ZDHHC enzymes. acs.org Another approach is a click chemistry-based platform that has been successfully implemented in a 384-well format to identify small molecules that interfere with the palmitoylation of key proteins like Ras, which is mutated in up to a third of human cancers. nih.gov This method is sensitive to known, non-specific palmitoylation inhibitors and provides an integrated platform to identify specific modulators of palmitoylated proteins. nih.gov For instance, a click-chemistry-based ELISA (Click-ELISA) was used to quantify the potency of RU-SKI small molecule inhibitors against Hedgehog acyltransferase (Hhat), yielding IC50 values in the low- to sub-micromolar range. nih.govnih.gov

| Enzyme Target | HTS Assay Type | Inhibitor Class/Example | Potency (IC50) | Source |

| Hedgehog acyltransferase (Hhat) | Click-ELISA | RU-SKI compounds | Low- to sub-micromolar | nih.govnih.gov |

| ZDHHC3 / ZDHHC7 | Acyl-cLIP | MY-D-4 | Strongest inhibition among tested compounds | acs.org |

| Ras Palmitoylation | Click Chemistry-based | General palmitoylation inhibitors | N/A | nih.gov |

Characterization of Enzyme Activity in High-Throughput Formats

Beyond inhibitor identification, this compound is instrumental in characterizing enzyme activity in HTS formats. These assays allow for rapid and efficient analysis of enzyme function under various conditions. For example, the Acyl-cLIP assay enables real-time monitoring of peptide palmitoylation by ZDHHC enzymes. acs.org This allows researchers to observe differences in activity levels between enzymes; for instance, ZDHHC3 and ZDHHC20 showed weaker activity towards a FAM-KRas4a peptide substrate compared to ZDHHC7. acs.org

Similarly, a click-chemistry armed ELISA was used to optimize assay conditions for Hhat activity. nih.gov A screen of different detergents identified that n-dodecyl β-d-maltopyranoside provided a five-fold increase in Hhat acylation activity compared to the previously used octyl β-D-glucopyranoside, demonstrating the utility of this HTS-compatible format for methods development. nih.govnih.gov These high-throughput methods are crucial for understanding the enzymatic processes of palmitoylation and for developing robust screening protocols. nih.govresearchgate.net

Activity-Based Protein Profiling (ABPP) of Protein Acyltransferases

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique that uses chemical probes to assess the functional state of entire enzyme families directly in complex biological samples. nih.govbattelle.org this compound serves as a key component of activity-based probes (ABPs) designed to target protein acyltransferases (PATs). In this context, the palmitoyl group acts as a recognition element for the active site of PATs, and the alkyne handle allows for the subsequent attachment of a reporter tag, such as a fluorophore or biotin, via click chemistry. researchgate.net

The fundamental structure of an ABP consists of a reactive group that covalently binds to the enzyme's active site, a linker, and a reporter tag for detection and analysis. nih.govresearchgate.net By using this compound, researchers can profile the activity of PATs involved in S-palmitoylation, a reversible modification where palmitate is added to cysteine residues. plos.org This approach allows for the selective labeling of active enzymes, providing a snapshot of their functional status rather than just their abundance levels. nih.govplos.org Competition experiments, where the labeling by ω-alkynyl-palmitoyl-CoA is competed away by preincubation with natural palmitoyl-CoA, confirm that the probe binds to the same active site as the endogenous substrate. nih.gov This methodology is invaluable for identifying PATs, understanding their substrate specificities, and discovering how their activity changes in various physiological and pathological states. plos.org

Enzyme-Linked Immunosorbent Assays (ELISA) Employing Click Chemistry (Click-ELISA)

The integration of click chemistry with the traditional ELISA format has led to the development of a highly sensitive and non-radioactive method for studying protein palmitoylation, known as Click-ELISA. nih.gov This assay leverages this compound to measure the activity of palmitoylating enzymes, such as Hedgehog acyltransferase (Hhat), which is essential for the function of the Sonic hedgehog (Shh) signaling protein. nih.govnih.govaminer.org

The general principle of the Click-ELISA involves immobilizing a substrate peptide (e.g., a biotinylated Shh peptide) onto a streptavidin-coated plate. nih.gov The enzyme (Hhat) then catalyzes the transfer of the alkyne-tagged palmitoyl group from this compound to the peptide. The newly attached alkyne group is then "clicked" to an azide-containing reporter tag, such as an azido-FLAG peptide. nih.govox.ac.uk This allows for standard antibody-based detection using an anti-FLAG antibody conjugated to horseradish peroxidase (HRP), which generates a colorimetric signal proportional to the level of enzymatic acylation. nih.gov

Quantification of Palmitoylation Enzyme Activity

The Click-ELISA provides a robust method for quantifying the activity of palmitoylating enzymes. The colorimetric readout generated by the assay is directly related to the amount of acylated product, allowing for precise measurement of enzyme function. nih.gov This technique has been successfully used to measure the Hhat-catalyzed acylation of an Shh peptide. nih.govox.ac.uk The sensitivity of the Click-ELISA makes it a valuable alternative to traditional assays that use radiolabeled fatty acids, avoiding the associated cost and safety issues. nih.gov This format is readily expandable to study other classes of protein lipidation, offering a versatile tool for quantifying the activity of various lipid-modifying enzymes. nih.govnih.gov

Assessment of Kinetic Parameters in Enzymatic Reactions

A significant advantage of the Click-ELISA is its adaptability for determining key enzymatic kinetic parameters. By modifying the standard protocol to a "stopped assay" format, researchers can measure reaction rates even when substrate concentrations exceed the binding capacity of the assay plate. nih.govnih.gov In this format, the enzymatic reaction is performed in solution and stopped at specific time points by adding a detergent like SDS. nih.gov Aliquots are then transferred to the streptavidin-coated plates for quantification.

This approach was employed to measure the kinetic parameters for Hhat. nih.gov To determine the apparent Km for one substrate, the other substrate must be kept at a saturating concentration. nih.gov The stopped assay format makes it possible to work with these saturating concentrations, which may be higher than the binding capacity of the plate. Using this method, researchers can assess the Michaelis-Menten constant (Km) and other kinetic values, providing deep insight into the enzyme's catalytic mechanism and its affinity for substrates like this compound. nih.gov

| Parameter | Description | Relevance in Click-ELISA | Source |

| IC50 | The concentration of an inhibitor that reduces enzyme activity by 50%. | Used to quantify the potency of small molecule inhibitors against Hhat. | nih.govnih.gov |

| Km (Michaelis-Menten constant) | The substrate concentration at which the reaction rate is half of Vmax. | Can be determined for both the peptide substrate and Palmitoyl-CoA using a stopped assay format. | nih.gov |

| Enzyme Activity | The rate at which an enzyme converts substrate to product. | Quantified by measuring the colorimetric output from the HRP-conjugated antibody. | nih.govox.ac.uk |

Pulse-Chase Labeling Strategies for Dynamic Metabolic Studies

Pulse-chase analysis is a powerful methodology for investigating the temporal dynamics of metabolic processes. When coupled with bioorthogonal chemical reporters like this compound (or its metabolic precursors such as 17-octadecynoic acid), this technique provides a robust platform for tracking the lifecycle of S-palmitoylated proteins, from their initial modification to their subsequent turnover. nih.govnih.govumich.edu This approach has been instrumental in shifting the understanding of S-palmitoylation from a static, permanent modification to a dynamic and reversible regulatory mechanism for a specific subset of proteins. acs.orgresearchgate.net

The experimental design involves two distinct phases. Initially, cells are exposed to a "pulse" of media containing an alkynyl fatty acid analog (e.g., 17-octadecynoic acid, 17-ODYA), which is metabolically converted into this compound and incorporated onto proteins by palmitoyl acyltransferases. umich.edu Following this labeling period, the cells are washed and transferred to a "chase" medium containing an excess of natural palmitic acid. nih.govnih.gov This effectively prevents further incorporation of the alkyne probe. By collecting samples at various time points during the chase phase, researchers can monitor the disappearance of the alkyne-tagged protein population, thereby determining the turnover rate of the palmitoyl group. nih.gov

Research Findings from Pulse-Chase Studies

Quantitative proteomic studies combining pulse-chase labeling with techniques like Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) have enabled the global mapping of protein palmitoylation dynamics. nih.govspringernature.comfrontiersin.org These investigations have revealed that while the majority of palmitoylated proteins are relatively stable, a distinct subset undergoes rapid, dynamic turnover. springernature.comnih.gov This dynamically regulated pool is significantly enriched in proteins involved in cellular signaling and growth, including oncoproteins. springernature.com

Key findings from these studies include:

Identification of Dynamic Proteins: Pulse-chase experiments have successfully identified numerous proteins with rapid palmitoylation turnover, including Ras family small GTPases, G-proteins, and the Src-family tyrosine kinase Lck. researchgate.netfrontiersin.orgpnas.org For instance, the turnover of palmitate on Lck was shown to accelerate upon T-cell activation, highlighting the role of dynamic acylation in immune response. frontiersin.orgpnas.org

Enzymatic Regulation: The rapid turnover observed is not random but is mediated by specific enzymes. The use of broad-spectrum serine lipase inhibitors, such as hexadecylfluorophosphonate (HDFP), during the chase phase was shown to prevent the loss of the alkyne signal from dynamically modified proteins. nih.govspringernature.com This confirmed that palmitoyl-protein thioesterases are responsible for the removal of the palmitoyl group, establishing enzyme-mediated depalmitoylation as a critical regulatory mechanism. springernature.com

Kinetic Stratification: The application of depalmitoylase inhibitors dramatically increases the labeling intensity of alkynyl-fatty acids and allows for the stratification of S-palmitoylated proteins into kinetically distinct subgroups, separating stable proteins from those that are dynamically cycled. acs.org

The data derived from these methodologies provide critical insights into how cells utilize reversible palmitoylation to control protein localization, stability, and function in response to cellular signals.

Data from Dynamic Palmitoylation Studies

The following tables summarize the principles of the pulse-chase methodology and highlight key protein classes identified as having dynamic palmitoylation turnover.

Table 1: Generalized Protocol for a Pulse-Chase Experiment to Measure Palmitoylation Turnover

| Step | Phase | Description | Purpose |

| 1 | Pulse | Cells are incubated with media containing an alkynyl fatty acid analog (e.g., 17-ODYA) for a defined period (e.g., 2-4 hours). nih.gov | To allow metabolic conversion and incorporation of the alkyne probe onto newly palmitoylated proteins. |

| 2 | Wash | The pulse media is removed, and cells are washed with fresh media. | To remove any unincorporated alkyne probe. |

| 3 | Chase | Cells are incubated in media supplemented with a high concentration of natural palmitic acid. nih.gov | To prevent further labeling with the alkyne probe and initiate the turnover tracking period. |

| 4 | Time Points | Cell lysates are collected at various time points during the chase (e.g., 0, 1, 2, 4, 6 hours). nih.gov | To monitor the change in the amount of alkyne-labeled protein over time. |

| 5 | Analysis | Lysates undergo click chemistry to attach a reporter tag (e.g., biotin-azide or a fluorescent azide), followed by SDS-PAGE and detection (e.g., western blot or in-gel fluorescence). umich.edu | To visualize and quantify the remaining alkyne-labeled protein at each time point, allowing for the calculation of turnover rates. |

Table 2: Examples of Proteins Identified with Dynamic S-Palmitoylation Turnover

| Protein/Protein Family | Function | Turnover Characteristic | Reference |

| Ras Family GTPases (e.g., H-Ras) | Signal transduction, cell growth | Rapidly cycling; regulated by palmitoyl-protein thioesterases. | researchgate.netspringernature.com |

| G-Proteins | Signal transduction | Dynamic turnover is crucial for regulating signaling pathways. | researchgate.net |

| Lck (Lymphocyte-specific protein tyrosine kinase) | T-cell receptor signaling | Palmitate cycling is accelerated upon T-cell activation. | frontiersin.orgpnas.org |

| Cell Polarity Proteins | Establishing and maintaining cell polarity | Exhibit accelerated turnover dynamics. | researchgate.net |

Biological Systems and Experimental Models for Palmitoyl Alkyne Coenzyme a Research

In Vitro Biochemical Systems for Recombinant Protein Studies

Palmitoyl (B13399708) Alkyne-Coenzyme A is extensively used in in vitro biochemical assays to study the activity of recombinant proteins, particularly enzymes involved in protein palmitoylation. glpbio.com These systems allow for the detailed investigation of enzyme kinetics and substrate specificity in a controlled environment.

A primary application of PA-CoA in this context is in assays for protein acyltransferases (PATs), the enzymes responsible for attaching palmitate to proteins. glpbio.comacs.org In a typical assay, a purified recombinant PAT is incubated with a substrate protein and PA-CoA. The alkyne-tagged palmitoyl group is transferred to the substrate protein by the PAT. The modified protein can then be detected by "clicking" it to a reporter molecule containing an azide (B81097) group, such as a fluorophore or biotin (B1667282). nih.govglpbio.cn This allows for the quantification of enzyme activity and the study of inhibitor effects. For instance, the activity of zDHHC20, a member of the DHHC family of PATs, has been characterized using this method. nih.gov

Similarly, PA-CoA can be used to study depalmitoylases, the enzymes that remove palmitate from proteins. In these assays, a pre-palmitoylated substrate (using PA-CoA) is incubated with a recombinant depalmitoylase, and the removal of the alkyne-tagged palmitate is monitored over time.

The use of PA-CoA in in vitro systems has been instrumental in characterizing the function of numerous recombinant proteins. For example, it was used to demonstrate the S-acylation of the spike protein of SARS-CoV-2 by the zDHHC20 enzyme. nih.gov Another study utilized PA-CoA to investigate the autopalmitoylation of glutamine synthetase in a cell-free system. semanticscholar.org

Key Features of In Vitro Assays with PA-CoA:

| Feature | Description | Reference |

| Enzyme Activity Quantification | Allows for the measurement of the rate of palmitoylation by PATs. | |

| Inhibitor Screening | Facilitates the identification and characterization of inhibitors of palmitoylating and depalmitoylating enzymes. | |

| Substrate Specificity | Helps determine which proteins are specific substrates for a particular PAT. | nih.gov |

| Mechanistic Studies | Enables detailed investigation of the catalytic mechanism of acyltransferases. | acs.org |

Mammalian Cellular Models (e.g., Primary Hepatocytes, Cancer Cell Lines)

PA-CoA is a valuable tool for studying protein palmitoylation and lipid metabolism in the complex environment of mammalian cells. It can be introduced into cultured cells, where it is utilized by the cellular machinery in a manner similar to its natural counterpart, palmitoyl-CoA.

Investigation of Protein Palmitoylation in Live Cells

A significant application of PA-CoA in cellular models is the identification and characterization of palmitoylated proteins. nih.gov When introduced into live cells, PA-CoA's precursor, ω-alkynyl palmitic acid, is converted to PA-CoA and incorporated into proteins by endogenous PATs. nih.gov These alkyne-tagged proteins can then be visualized or isolated using click chemistry.

This approach has been successfully applied in various mammalian cell lines, including HeLa, Jurkat, and COS-7 cells, to detect the palmitoylation of endogenous proteins like H-Ras and N-Ras. nih.gov In cancer cell research, this technique has been used to study the role of palmitoylation in the properties of cancer stem cells in the HepG2 human liver cancer cell line. researchgate.net Furthermore, the method is sensitive enough to detect palmitoylation in primary cells, such as rat primary hepatocytes. nih.gov

The use of PA-CoA in conjunction with inhibitors of palmitoylation, such as 2-bromopalmitate, allows for the confirmation of specific S-acylation events. nih.gov For example, studies on the SARS-CoV-2 spike protein in HEK293T cells showed that its palmitoylation could be abolished by treatment with 2-bromopalmitate, confirming the involvement of zDHHC enzymes. nih.gov

Examples of Mammalian Cellular Models in Palmitoylation Research:

| Cell Line | Research Focus | Key Findings | Reference |

| HeLa, Jurkat, COS-7 | Detection of endogenous protein palmitoylation. | Successful labeling and detection of palmitoylated H-Ras and N-Ras. | nih.gov |

| HEK293T | Investigation of viral protein palmitoylation. | Demonstrated S-acylation of the SARS-CoV-2 spike protein. | nih.gov |

| HepG2 | Role of palmitoylation in cancer stem cells. | Identified palmitoylated proteins in cancer stem cell spheres. | researchgate.net |

| Primary Rat Hepatocytes | Palmitoylation in primary cells. | Demonstrated the feasibility of labeling proteins in primary hepatocytes. | nih.gov |

Metabolic Tracing in Cellular Contexts

Beyond identifying palmitoylated proteins, PA-CoA and its alkyne-containing fatty acid precursor can be used to trace the metabolic fate of palmitate within cells. nih.govmdpi.com Once inside the cell, the alkyne-tagged palmitate can be incorporated into various lipid species, such as phospholipids (B1166683) and triacylglycerols, in addition to being used for protein palmitoylation. mdpi.com

This metabolic tracing allows researchers to study the dynamics of lipid metabolism and how it is interconnected with protein modification. mdpi.comresearchgate.net By using techniques like liquid chromatography-high-resolution mass spectrometry (LC-HRMS), the incorporation of the alkyne tag into different lipid classes can be quantified. mdpi.com This provides a powerful method to investigate how cellular lipid composition is altered under different conditions and how these changes relate to protein function. mdpi.com

Studies have shown that ω-alkynyl fatty acids are metabolized in a way that is analogous to their natural counterparts, making them reliable tracers for lipid metabolism. researchgate.net This approach has been used to track fatty acid uptake and incorporation into lipid droplets in various cell types.

Application in Other Eukaryotic and Prokaryotic Systems

While the primary focus of PA-CoA research has been in mammalian systems, its utility extends to other eukaryotic and prokaryotic models. The fundamental nature of protein palmitoylation and fatty acid metabolism is conserved across many species, making PA-CoA a versatile tool.

In yeast, a model eukaryote, genetic studies have been crucial in identifying the DHHC family of PATs. acs.org The principles of using alkyne-tagged fatty acids for studying palmitoylation are applicable in these systems.

Future Directions and Emerging Research Avenues

Development of Next-Generation Alkyne-Tagged Probes with Enhanced Specificity and Sensitivity

While current alkyne-tagged probes have been instrumental, the development of next-generation tools is a critical area of future research. The goal is to create probes with improved specificity for particular protein substrates or the enzymes that catalyze palmitoylation, the zinc finger DHHC-type containing (ZDHHC) palmitoyl (B13399708) S-acyltransferases. embopress.org Innovations may include probes with longer alkyl chains or other structural modifications to enhance their mimicry of natural palmitate and improve their incorporation into target proteins. acs.org Furthermore, designing probes with enhanced sensitivity will be crucial for detecting low-abundance palmitoylated proteins and for studying the dynamics of this modification with greater precision. royalsocietypublishing.org The development of "clickable" analogs of inhibitors, such as a modified version of cerulenin, represents another strategy to label and profile palmitoyl acyltransferases (PATs) directly, offering improved potency and specificity. acs.org

Integration with Multi-Omics Approaches for Holistic Biological Understanding

To gain a comprehensive view of how palmitoylation influences cellular function, future research will increasingly integrate proteomics data obtained using probes like Palmitoyl Alkyne-Coenzyme A with other "omics" disciplines, including genomics, transcriptomics, and metabolomics. nih.govnih.gov This multi-omics approach will enable researchers to build a more complete picture of how changes in protein palmitoylation correlate with alterations in gene expression, protein abundance, and metabolic pathways. nih.govunimi.it For instance, combining quantitative proteomics with methods like stable isotope labeling by amino acids in cell culture (SILAC) allows for the comparison of protein acylation levels across different biological samples, providing a more robust analysis. nih.govspringernature.com This integrated approach holds the potential to uncover novel regulatory networks and provide a more holistic understanding of the biological consequences of protein palmitoylation in both health and disease. nih.gov

Mechanistic Elucidation of Palmitoylation in Diverse Biological Processes

This compound and similar chemical probes are invaluable tools for dissecting the precise mechanisms by which S-palmitoylation regulates a wide array of biological processes. nih.gov Future studies will continue to leverage these tools to investigate how this modification impacts protein trafficking, localization, stability, and interactions with other molecules. nih.govijbs.com For example, research has shown that palmitoylation is critical for the function of key signaling proteins involved in cancer, such as NRAS and EGFR. embopress.org By using alkyne-tagged probes, scientists can track the life cycle of these proteins, from their synthesis and modification to their localization and eventual degradation, providing a deeper understanding of their roles in oncogenic signaling pathways. embopress.orgresearchgate.net Furthermore, these probes can help elucidate how the dynamic cycling of palmitoylation and depalmitoylation, controlled by PATs and acyl-protein thioesterases (APTs), fine-tunes cellular signaling in response to various stimuli. acs.org

Advances in Quantitative Methods for Single-Cell and Subcellular Analyses

A significant frontier in palmitoylation research is the development of methods to quantify this modification at the single-cell and subcellular levels. nih.govfrontiersin.org Current proteomic techniques often analyze bulk cell populations, which can obscure important variations between individual cells. Future advancements will likely focus on adapting and refining techniques like acyl-biotin exchange (ABE) and integrating them with proximity ligation assays (ABE-PLA) to visualize and quantify specific palmitoylated proteins within single cells and even in preserved tissue samples. nih.govfrontiersin.org Moreover, combining metabolic labeling with advanced mass spectrometry techniques will enable more precise quantification of palmitoylation stoichiometry—the proportion of a protein that is modified at a specific site. nih.govbiorxiv.org These quantitative approaches will be essential for understanding the heterogeneity of palmitoylation within cell populations and for mapping the precise subcellular locations where this modification occurs and exerts its effects. springernature.comnih.gov

Exploration of Novel Therapeutic Targets through Palmitoylation Pathway Modulations

The growing understanding of the critical role of S-palmitoylation in various diseases, particularly cancer, has highlighted the therapeutic potential of targeting this pathway. nih.govfrontiersin.org Aberrant palmitoylation of oncogenes and tumor suppressors is a common feature of many cancers, making the enzymes that regulate this process—the ZDHHC PATs and APTs—attractive targets for drug development. embopress.orgijbs.com Future research will focus on identifying and characterizing specific inhibitors or modulators of these enzymes. embopress.org For example, inhibiting the depalmitoylase APT1 has shown promise in certain cancer models. ijbs.com The development of high-throughput screening assays using tools like this compound will be crucial for discovering novel compounds that can selectively modulate the palmitoylation of key disease-related proteins. embopress.org Such targeted interventions could offer new therapeutic strategies for a range of human diseases. mdpi.comcreative-proteomics.com

Q & A

Q. How is Palmitoyl Alkyne-Coenzyme A utilized to detect S-palmitoylated proteins in vitro?

this compound acts as a chemical reporter for labeling S-palmitoylated proteins via click chemistry. The process involves incubating the compound with purified enzymes (e.g., zDHHC20) and substrates, followed by conjugation with azide-functionalized probes (e.g., biotin-azide or rhodamine-azide). Detection is achieved through fluorescence or streptavidin-based assays, with controls for total substrate levels (e.g., GFP-tagged proteins) to normalize results .